

Physical and chemical properties of 2,5-Dichlorotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichlorotoluene

Cat. No.: B098588

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **2,5-Dichlorotoluene**

Introduction

2,5-Dichlorotoluene (2,5-DCT) is an aromatic organic compound that serves as a crucial intermediate in the synthesis of a wide array of chemicals.^{[1][2]} With the chemical formula C₇H₆Cl₂, its structure consists of a toluene molecule substituted with two chlorine atoms at the 2 and 5 positions of the benzene ring.^{[2][3]} This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and modification, and its applications, tailored for researchers, scientists, and professionals in drug development. Its utility as a precursor is significant in the production of pesticides, herbicides, dyes, and pharmaceuticals.^{[1][3][4]}

Chemical and Physical Properties

The physical and chemical characteristics of **2,5-Dichlorotoluene** are well-documented and essential for its application in various synthetic processes. It typically appears as a colorless to light yellow liquid with a distinct, pungent odor.^{[2][3][5]}

General and Computed Properties

The fundamental identifiers and computed properties of **2,5-Dichlorotoluene** are summarized below.

Property	Value	Reference(s)
IUPAC Name	1,4-dichloro-2-methylbenzene	[6]
Molecular Formula	C ₇ H ₆ Cl ₂	[6] [7]
Molecular Weight	161.03 g/mol	[6] [7]
CAS Number	19398-61-9	[6] [7]
EC Number	243-032-2	[6]
Canonical SMILES	CC1=C(C=CC(=C1)Cl)Cl	[6]
InChI	InChI=1S/C7H6Cl2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3	[6]
InChIKey	KFAKZJUYBOYVKA-UHFFFAOYSA-N	[6]
XLogP3	4.1	[6]
Complexity	92.9	[3]

Experimental Physical Properties

The table below details the experimentally determined physical properties of **2,5-Dichlorotoluene**.

Property	Value	Reference(s)
Physical State	Liquid	[5]
Appearance	Clear colorless to light yellow liquid	[3][5]
Odor	Odorless to strong, pungent	[3][5]
Melting Point	4 - 5 °C / 39.2 - 41 °F	[5][7]
Boiling Point	197 - 200 °C / 386.6 - 392 °F @ 760 mmHg	[5][7]
Density	1.250 - 1.254 g/mL at 25 °C	[8]
Vapor Density	5.6	[5]
Flash Point	79 °C / 174.2 °F	[5]
Solubility	Sparingly soluble in water; higher solubility in organic solvents	[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,5-Dichlorotoluene**.

- ¹H NMR: Proton NMR spectra for **2,5-Dichlorotoluene** are available and show characteristic shifts for the aromatic protons and the methyl group protons.[9] For example, in CDCl₃, the methyl protons (D) appear around 2.3 ppm, while the aromatic protons (A, B, C) are observed between 7.0 and 7.3 ppm.[9]
- ¹³C NMR: Carbon NMR provides information on the carbon framework of the molecule.
- Mass Spectrometry: Mass spectra of **2,5-Dichlorotoluene** show a molecular ion peak corresponding to its molecular weight.[6] Key fragments observed are at m/z 162, 160, and 125.[6]

- Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify functional groups within the molecule.[6]

Reactivity and Chemical Properties

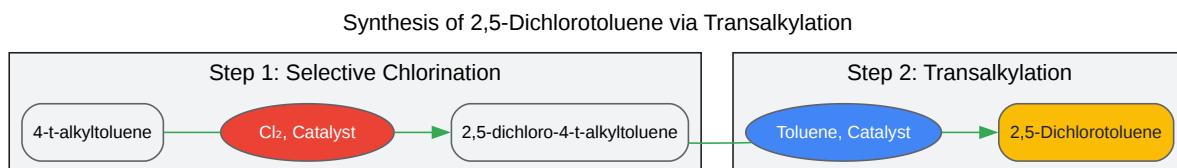
The reactivity of **2,5-Dichlorotoluene** is governed by the interplay between the electron-withdrawing effects of the two chlorine atoms and the activating, ortho-para directing effect of the methyl group.[1] This substitution pattern allows for a variety of chemical transformations.

- Isomerization: **2,5-Dichlorotoluene** can be isomerized to produce other dichlorotoluene isomers, such as the more commercially valuable 2,4-Dichlorotoluene.[1][10] This process is often catalyzed by zeolites like HZSM-5 at elevated temperatures.[10]
- Oxidation: The methyl group can be oxidized to a carboxylic acid, yielding 2,5-dichlorobenzoic acid, a key intermediate for herbicides.[1]
- Further Halogenation: While already chlorinated, further halogenation is possible under specific conditions, though this can lead to a mixture of products.

Experimental Protocols

Synthesis of 2,5-Dichlorotoluene

Several methods for the synthesis of **2,5-Dichlorotoluene** have been developed, aiming for high yield and isomeric purity.


Method 1: Selective Chlorination of o-Chlorotoluene This is a common industrial method. Early approaches involving direct chlorination of toluene often resulted in a complex mixture of isomers.[1][11] A more selective process was developed as follows:

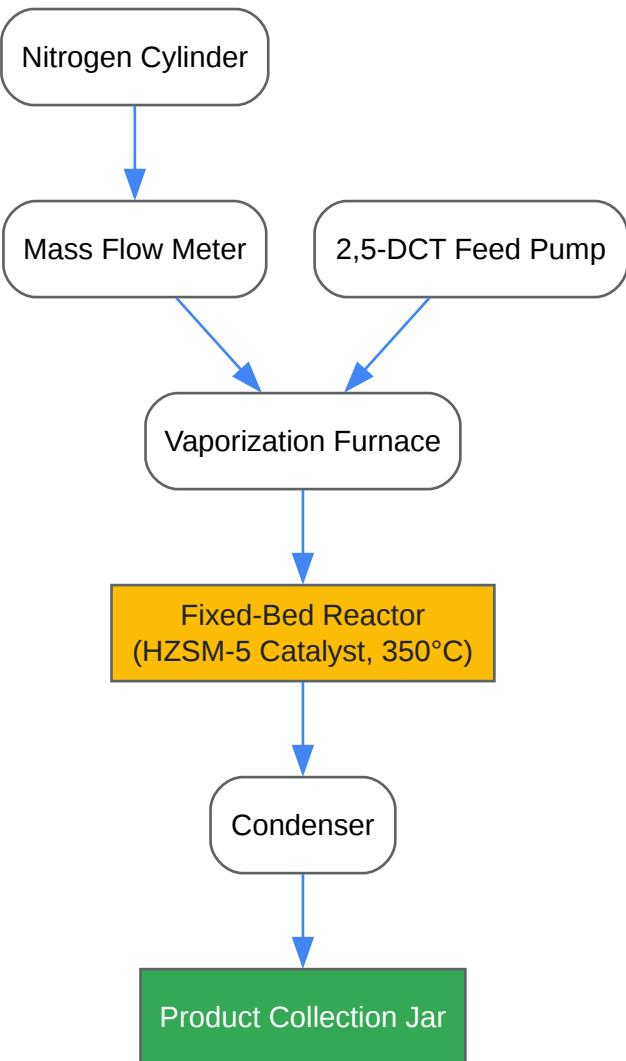
- Reactants: o-Chlorotoluene is used as the starting material.
- Catalyst System: A dual catalyst system is employed, consisting of a primary ring-chlorination catalyst (e.g., iron or ferric chloride) and a sulfur-containing co-catalyst (e.g., a metal sulfide).[1][11] The co-catalyst is crucial for directing the chlorination to achieve a high proportion of the 2,5-isomer.[11]

- Procedure: a. A mixture of o-chlorotoluene and the catalyst system is placed in a glass chlorination vessel.[11] b. A stream of chlorine gas is passed over the surface of the mixture at a controlled rate.[11] c. The reaction temperature is maintained throughout the chlorination process. d. The reaction is monitored until the desired amount of chlorine has been added (typically 0.5 to 0.9 molecules of chlorine per molecule of o-chlorotoluene).[1]
- Purification: The resulting product is a mixture containing unreacted o-chlorotoluene, various dichlorotoluene isomers, and some trichlorotoluenes.[11] Substantially pure **2,5-Dichlorotoluene** is obtained from this mixture through fractional distillation or crystallization.[11] This method can yield a dichlorotoluene fraction containing at least 55% of the desired 2,5-isomer.[11]

Method 2: Transalkylation Route A patented process provides an alternative route with high selectivity.[12]

- Step 1: Chlorination: 4-t-alkyltoluene or 4-isopropyltoluene is chlorinated in the presence of a catalyst at a temperature ranging from room temperature to 80°C. This step selectively produces 2,5-dichloro-4-t-alkyltoluene or 2,5-dichloro-4-isopropyltoluene with a selectivity of over 90%. [12]
- Step 2: Transalkylation: The 2,5-dichloro intermediate from Step 1 is then mixed with an excess of toluene in the presence of a Friedel-Crafts catalyst.[12][13] This reaction is typically carried out at 20° to 60°C.[12]
- Mechanism: During transalkylation, the bulky t-alkyl or isopropyl group is transferred from the dichlorinated compound to the toluene, yielding **2,5-Dichlorotoluene**.[12][13]

[Click to download full resolution via product page](#)


A simplified workflow for the synthesis of **2,5-Dichlorotoluene**.

Isomerization of 2,5-Dichlorotoluene to 2,4-Dichlorotoluene

Recent research has focused on converting 2,5-DCT to the more valuable 2,4-DCT isomer.[10]

- Catalyst: HZSM-5 zeolite is used as the catalyst. Hydrothermal treatment of the catalyst can improve selectivity.[10]
- Experimental Setup: a. A fixed-bed reactor is used, often housed within a heating furnace. [14] b. Nitrogen gas is used as a carrier, with its flow rate controlled by a mass flow meter. [14] c. **2,5-Dichlorotoluene** is introduced into the system via a constant flow feed pump.[14] d. The liquid feed is passed through a vaporization preheating furnace before entering the reactor containing the catalyst.[14]
- Reaction Conditions: The isomerization is carried out under atmospheric pressure at a temperature of approximately 350°C.[10]
- Product Collection: The reaction products exit the reactor, are cooled in a condenser (connected to a low-temperature thermostatic water tank), and collected in a collection jar for analysis.[14]
- Results: This process can achieve a selectivity of over 78% for 2,4-Dichlorotoluene using a hydrothermally modified HZSM-5 catalyst.[10]

Isomerization Experimental Workflow

[Click to download full resolution via product page](#)

Workflow for the isomerization of 2,5-DCT to 2,4-DCT.

Applications and Significance

2,5-Dichlorotoluene is a versatile chemical intermediate with applications across several industries.

- Agrochemicals: It is a key starting material for the synthesis of herbicides and pesticides.[\[1\]](#) [\[3\]](#)[\[4\]](#) For instance, it is a precursor to 2,5-dichloro-3-aminobenzoic acid.[\[1\]](#)

- Pharmaceuticals: The compound and its derivatives are used in the synthesis of active pharmaceutical ingredients (APIs).[1][3][4]
- Dyes and Pigments: It serves as an intermediate in the manufacturing of various dyes.[1]
- Polymers: It is used as a monomer in the production of high-performance, heat-resistant polymers such as polyether sulfone and polyether ketone.[12]

Safety and Handling

2,5-Dichlorotoluene is classified as a hazardous substance and requires careful handling.

- Hazards Identification: It is harmful if inhaled and may cause respiratory irritation.[5][15][16] It can also cause skin and serious eye irritation.[2][3][16]
- Precautionary Measures:
 - Use only in well-ventilated areas.[5]
 - Wear protective gloves, clothing, eye protection, and face protection.[5]
 - Wash exposed skin thoroughly after handling.[5]
 - Keep away from heat, sparks, open flames, and hot surfaces.[5]
- First Aid:
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[15]
 - Skin Contact: Wash off with soap and plenty of water.[15]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5][15]
 - Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[15]

- Storage and Disposal: Store in a well-ventilated, dry, and cool place in tightly closed containers.[5] Dispose of contents and container to an approved waste disposal plant.[5] Incompatible materials include strong oxidizing agents and strong bases.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dichlorotoluene|Chemical Intermediate for Research [benchchem.com]
- 2. CAS 19398-61-9: 2,5-Dichlorotoluene | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,5-Dichlorotoluene | C7H6Cl2 | CID 29572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-DICHLOROTOLUENE CAS#: 19398-61-9 [m.chemicalbook.com]
- 8. 2,5-DICHLOROTOLUENE | 19398-61-9 [chemicalbook.com]
- 9. 2,5-DICHLOROTOLUENE(19398-61-9) 1H NMR [m.chemicalbook.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. US4031146A - Process for the production of 2,5-dichlorotoluene - Google Patents [patents.google.com]
- 12. US4822928A - Process for producing 2,5-dichlorotoluene - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
- 15. capotchem.com [capotchem.com]
- 16. cpachem.com [cpachem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2,5-Dichlorotoluene]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b098588#physical-and-chemical-properties-of-2-5-dichlorotoluene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com